Product packaging for 3-[(4-Nitrophenoxy)methyl]benzoic acid(Cat. No.:CAS No. 832739-66-9)

3-[(4-Nitrophenoxy)methyl]benzoic acid

Cat. No.: B3286822
CAS No.: 832739-66-9
M. Wt: 273.24 g/mol
InChI Key: DWVGGEQDFZYPQD-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenoxy)methyl]benzoic acid ( 832739-66-9) is a high-purity chemical compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol. This benzoic acid derivative serves as a valuable building block and intermediate in diverse research applications . Its primary application lies in organic synthesis , where it is utilized as a key precursor for the construction of more complex organic molecules . The compound also finds use in biological research , particularly in studies involving enzyme interactions and biochemical assays, where the nitro group may participate in redox reactions . Furthermore, it has industrial applications in the production of specialty chemicals, including dyes and pigments . Research into structurally related nitro-aromatic compounds suggests potential for investigating antimicrobial and anticancer activities , as the nitro group can influence cellular processes and act as a pharmacophore . Notably, studies on nitrobenzoate scaffolds have highlighted their significant antimycobacterial activity against Mycobacterium tuberculosis , with nitro-substituted derivatives often demonstrating enhanced efficacy, positioning this compound as a candidate for further investigation in infectious disease research . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO5 B3286822 3-[(4-Nitrophenoxy)methyl]benzoic acid CAS No. 832739-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitrophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-3-1-2-10(8-11)9-20-13-6-4-12(5-7-13)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGGEQDFZYPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285112
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-66-9
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Benzoic Acid Scaffolds in Modern Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in synthetic chemistry. bldpharm.comrsc.org The versatility of the benzoic acid scaffold stems from the reactivity of both the aromatic ring and the carboxylic acid group. This allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties. bldpharm.com

In the pharmaceutical industry, the benzoic acid motif is present in numerous drugs and is used as a preservative due to its antimicrobial properties. rsc.orgnih.gov Its derivatives are explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. bldpharm.commolbase.com The ability of the carboxylic acid group to form salts often enhances the solubility and bioavailability of drug candidates. nih.gov Furthermore, benzoic acid derivatives serve as crucial intermediates in the synthesis of complex medicinal compounds, such as those used in acne treatments and as expectorants in cough medicines. rsc.org The structural framework of benzoic acid allows for the precise spatial arrangement of various functional groups, which is critical for targeted interactions with biological macromolecules.

Contextualizing 3 4 Nitrophenoxy Methyl Benzoic Acid Within Derivative Chemistry

Within the extensive family of benzoic acid derivatives lies 3-[(4-Nitrophenoxy)methyl]benzoic acid. This compound is structurally characterized by a benzoic acid core, where a 4-nitrophenoxy group is connected to the meta-position of the benzene (B151609) ring through a methylene (B1212753) (-CH2-) bridge.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 832739-66-9
Molecular Formula C14H11NO5
Molecular Weight 273.241 g/mol
(Data sourced from Molbase molbase.com)

Scope and Academic Relevance of the Research Outline

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of this compound identifies the ether linkage as the primary point for disconnection. This bond can be formed through the reaction of a nucleophilic phenoxide and an electrophilic benzyl (B1604629) halide. This strategy simplifies the target molecule into two key precursors: 4-nitrophenol and a derivative of 3-methylbenzoic acid, such as 3-(bromomethyl)benzoic acid.

Alternatively, the synthesis can begin with more basic starting materials. For instance, toluene (B28343) can be functionalized to introduce the necessary groups. This might involve an initial nitration or bromination, followed by the formation of the ether linkage and subsequent oxidation of the methyl group to a carboxylic acid. The order of these steps is critical to achieve the desired substitution pattern due to the directing effects of the functional groups.

Classical and Contemporary Approaches to the Ether Linkage Formation

The formation of the ether bond between the two aromatic rings is a central challenge in the synthesis of this compound. Both traditional and modern methods are available for this transformation.

Williamson Ether Synthesis and its Optimized Variants

The Williamson ether synthesis is a classic and versatile method for preparing ethers. gordon.edulearncbse.in It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of this compound, this would typically involve the reaction of sodium 4-nitrophenoxide with an ester of 3-(halomethyl)benzoic acid. The use of a strong base, such as sodium hydroxide (B78521) or sodium hydride, is necessary to deprotonate the phenol (B47542). gordon.edu

Several factors can influence the efficiency of the Williamson synthesis, including the choice of solvent, temperature, and the nature of the leaving group on the alkyl halide (I > Br > Cl). francis-press.com Non-protonated solvents like DMF or DMSO are often used. francis-press.com To enhance the reaction rate and yield, especially with less reactive substrates, optimized variants have been developed. These include the use of phase-transfer catalysts, which facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the reaction occurs. francis-press.com

Metal-Catalyzed Coupling Strategies in Phenoxy-Benzoic Acid Formation

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of diaryl ethers. nih.govscispace.com These methods often provide milder reaction conditions and broader substrate scope compared to the classical Williamson synthesis.

The Ullmann condensation is a well-established method that uses a copper catalyst to couple an aryl halide with a phenol. rsc.org While traditional Ullmann reactions required harsh conditions, such as high temperatures, significant improvements have been made. acs.org The use of ligands and more effective bases like cesium carbonate can facilitate the reaction at lower temperatures. acs.org

More recent developments include palladium-catalyzed methods like the Buchwald-Hartwig amination , which has been adapted for ether synthesis, and the copper-catalyzed Chan-Lam coupling , which often utilizes arylboronic acids as the coupling partner for the phenol. rsc.orgrsc.org These reactions are known for their high functional group tolerance and efficiency. nih.govrsc.org

Below is a table summarizing various catalytic systems used in diaryl ether synthesis:

Catalyst SystemCoupling PartnersTypical ConditionsReference
CuI/LigandAryl Halide + PhenolBase (e.g., Cs2CO3), Toluene, 120 °C rsc.org
Pd(dba)2/LigandAryl Halide + PhenolBase (e.g., NaOtBu), Toluene rsc.org
Cu(OAc)2Arylboronic Acid + PhenolBase (e.g., Et3N), CH2Cl2 rsc.org
Nano-copperAryl Halide + PhenolBase (e.g., K2CO3), DMF nih.gov

Strategic Incorporation of the Nitro and Carboxylic Acid Functionalities

Nitration Protocols for Aromatic Systems

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. truman.eduyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). youtube.com

The position of nitration is dictated by the substituents already present on the aromatic ring. For example, nitrating benzoic acid results primarily in the formation of m-nitrobenzoic acid because the carboxylic acid group is a deactivating, meta-directing group. truman.eduyoutube.comquora.com Conversely, nitration of phenol would yield a mixture of ortho- and para-nitrophenol. The conditions for nitration, such as temperature and reaction time, can be controlled to influence the product distribution. truman.edugoogle.com

Carboxylic Acid Functionalization Techniques (e.g., Oxidation of Methyl/Benzyl Groups)

A common and effective method for introducing a carboxylic acid group onto a benzene (B151609) ring is through the oxidation of a benzylic alkyl group. chemguide.co.ukyoutube.com Strong oxidizing agents are typically required for this transformation.

Common Oxidizing Agents for Benzylic Oxidation:

Potassium permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent that can convert a methyl or other alkyl group to a carboxylic acid. The reaction is often carried out in a basic aqueous solution, followed by acidification to yield the carboxylic acid. youtube.com

Chromic acid (H₂CrO₄) or Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid: This is another strong oxidizing system capable of benzylic oxidation.

Nitric acid (HNO₃): Under certain conditions, nitric acid can also be used to oxidize a methyl group to a carboxylic acid. google.com

Catalytic Oxidation: More modern and environmentally friendly methods involve the use of catalysts, such as cobalt or manganese salts, with air or molecular oxygen as the oxidant. chemicalbook.comgoogle.comonepetro.orgpatsnap.com

The choice of oxidizing agent and reaction conditions depends on the other functional groups present in the molecule to avoid unwanted side reactions. For instance, in the synthesis of this compound, the oxidation of a precursor like 3-methyl-4'-nitrodiphenyl ether would need to be selective for the methyl group without affecting the ether linkage or the nitro group.

Below is a comparison of different methods for the synthesis of methyl-nitrobenzoic acids:

Starting MaterialReagentsProductYieldReference
2,4-DimethylnitrobenzenePotassium permanganate, Phase-transfer catalyst3-Methyl-4-nitrobenzoic acid41% google.com
2,4-DimethylnitrobenzeneO₂, Cobalt acetate/Butanone/Acetic acid, NaBr3-Methyl-4-nitrobenzoic acid51% google.com
2,4-DimethylnitrobenzeneNitric acid3-Methyl-4-nitrobenzoic acid- google.com

Derivatization Strategies for Structural Diversification

Structural diversification of this compound is primarily achieved through targeted reactions at its key functional groups. These modifications are essential for fine-tuning the molecule's physicochemical properties and biological activities.

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions. These transformations convert the acidic proton into a variety of functional groups, altering polarity, solubility, and hydrogen bonding capabilities.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. For instance, reacting the parent acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) yields the corresponding methyl or ethyl ester. bond.edu.au For more complex or temperature-sensitive substrates, alternative methods may be employed. The use of an entraining liquid with a boiling point above 100°C can facilitate the removal of water via azeotropic distillation, driving the reaction to completion and resulting in high yields of the desired ester. google.com

Amidation: The formation of an amide bond from the carboxylic acid group is a fundamental transformation in organic synthesis. nih.gov This can be achieved by reacting the carboxylic acid with a primary or secondary amine. youtube.com The direct condensation of a carboxylic acid and an amine often requires a coupling agent to activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are frequently used. connectjournals.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. nih.gov Modern methods also include catalysis by various metal complexes, such as those involving nickel or manganese, which can facilitate direct amidation from esters under specific conditions. mdpi.com

Table 1: Common Reagents for Carboxylic Acid Derivatization

Reaction Type Reagent/Catalyst Description
Esterification Sulfuric Acid (H₂SO₄) + Alcohol Classic Fischer esterification conditions. bond.edu.au
Toluene Sulphonic Acid An alternative acid catalyst for esterification. google.com
Amidation Dicyclohexylcarbodiimide (DCC) A common coupling agent for forming amides directly from carboxylic acids and amines. connectjournals.com
Titanium Tetrachloride (TiCl₄) Mediates the direct condensation of carboxylic acids and amines. nih.gov
Nickel/NHC Catalytic System Enables direct amidation of methyl esters in the absence of an external base. mdpi.com

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other substituents, most notably an amino group. This reduction is a key step in the synthesis of many pharmaceutical and dye intermediates.

The most common transformation is the reduction of the nitro group (–NO₂) to a primary amine (–NH₂). This can be accomplished using several established methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are highly effective for this transformation. The reaction is typically clean and high-yielding. masterorganicchemistry.com

Metal/Acid Reduction: A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com This method is widely used in industrial settings. Tin(II) chloride (SnCl₂) offers a milder alternative that can be performed in non-aqueous, neutral conditions. masterorganicchemistry.com

The resulting aniline (B41778) derivative, 3-[(4-Aminophenoxy)methyl]benzoic acid, opens up further avenues for derivatization, such as diazotization followed by Sandmeyer reactions or acylation of the newly formed amino group.

Table 2: Reagents for Nitro Group Reduction

Method Reagents Typical Conditions Product Functional Group
Catalytic Hydrogenation H₂, Pd/C (or Pt, Ni) Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) Amine (-NH₂) masterorganicchemistry.com
Metal/Acid Reduction Fe, Sn, or Zn + HCl Aqueous acidic solution, often heated Amine (-NH₂) masterorganicchemistry.com
Metal Salt Reduction SnCl₂ Ethanol solvent Amine (-NH₂) masterorganicchemistry.com
Metal Hydride Reduction LiAlH₄ Ether solvent Azobenzene (from intermolecular coupling) masterorganicchemistry.com

Modifications to the methylene (B1212753) bridge (–CH₂–) connecting the two aromatic rings can also be explored to synthesize analogs. One potential strategy involves starting with a precursor like 4-chloromethyl-benzoic acid. This compound can react with silver nitrate (B79036) in acetonitrile (B52724) to produce 4-nitro-oxy-methyl-benzoic acid, demonstrating a functional group interconversion at the benzylic position. google.com While this specific example relates to a different isomer, the principle can be applied. The synthesis of analogs could involve starting materials where the benzylic position is functionalized (e.g., with a halogen), allowing for nucleophilic substitution by various phenols to create a library of ether-linked compounds.

Another approach involves the synthesis of analogs starting from different building blocks entirely. For example, methods for synthesizing 3-methyl-4-nitrobenzoic acid, an important intermediate for various drugs, often involve the selective oxidation of one methyl group of 2,4-dimethylnitrobenzene using oxidants like nitric acid or potassium permanganate. google.comchemicalbook.com This highlights how the groups attached to the aromatic rings can be built up or modified prior to the final coupling steps.

Green Chemistry Principles and Sustainable Synthetic Routes Development

The development of synthetic routes for this compound and its derivatives can be significantly improved by applying the principles of green chemistry. The goal is to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. msu.edurroij.com

Key green chemistry principles applicable to the synthesis of these compounds include:

Waste Prevention and Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. greenchemistry-toolkit.org This involves choosing reactions that are addition-based rather than substitution or elimination-based, where possible, to minimize the generation of byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or solvent-free reaction conditions. nih.gov For instance, in amidation reactions, moving away from chlorinated solvents like dichloromethane (B109758) is a key goal. nih.gov

Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. greenchemistry-toolkit.org The use of enzyme catalysis or metal catalysts for amidation and hydrogenation reactions aligns with this principle. mdpi.commasterorganicchemistry.com

Designing for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Reducing Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they increase the number of reaction steps and generate additional waste. nih.gov Developing selective catalysts that can target one functional group in the presence of others is a key strategy here.

By integrating these principles, the synthesis of this compound and its analogs can become more environmentally benign, cost-effective, and sustainable. researchgate.net

Elucidation of Reaction Pathways and Transition States

The formation of this compound from a 3-(halomethyl)benzoic acid and 4-nitrophenol typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this pathway, the 4-nitrophenoxide ion, formed by the deprotonation of 4-nitrophenol with a suitable base, acts as the nucleophile. This nucleophile attacks the electrophilic benzylic carbon of the 3-(halomethyl)benzoic acid derivative. wikipedia.org

The reaction is a concerted process, meaning that bond formation between the oxygen of the phenoxide and the benzylic carbon occurs simultaneously with the cleavage of the carbon-halogen bond. wikipedia.org The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the leaving group (the halide). wikipedia.org

This backside attack leads to a specific geometry in the transition state. The central carbon atom is sp²-hybridized and becomes transiently pentacoordinate, adopting a trigonal bipyramidal geometry. youtube.com In this transition state, the incoming nucleophile and the departing leaving group are positioned at the apical positions, 180° apart from each other. The three other substituents on the benzylic carbon (two hydrogen atoms and the benzoic acid-substituted phenyl ring) lie in a plane that is perpendicular to the axis of the incoming and outgoing groups. youtube.com The negative charge is distributed over the nucleophile, the central carbon, and the leaving group.

The benzylic position is particularly reactive towards SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. comporgchem.comchemistrysteps.com The p-orbitals of the phenyl ring can overlap with the p-orbital of the benzylic carbon in the transition state, which helps to delocalize the electron density and lower the activation energy of the reaction. comporgchem.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

While the Williamson ether synthesis can proceed without a catalyst, the efficiency and selectivity of the reaction to form this compound can be significantly enhanced through catalysis. A common and highly effective method is phase-transfer catalysis (PTC). phasetransfercatalysis.comresearchgate.net

In a typical synthetic setup, the 4-nitrophenoxide, often as a sodium or potassium salt, is present in an aqueous or solid phase, while the 3-(halomethyl)benzoic acid derivative is in an organic phase. The two reactants have limited mutual solubility, leading to a slow reaction rate. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the reaction by transporting the phenoxide anion from the aqueous/solid phase into the organic phase. phasetransfercatalysis.comresearchgate.net The lipophilic cation of the catalyst pairs with the phenoxide anion, and this ion pair is soluble in the organic solvent, where it can readily react with the benzylic halide. researchgate.net

The use of PTC offers several advantages:

Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate is significantly accelerated.

Milder Reaction Conditions: The reaction can often be carried out at lower temperatures.

Use of Inexpensive Bases: Inexpensive and readily available bases like sodium hydroxide or potassium carbonate can be used in the aqueous phase. jk-sci.com

Simplified Workup: The catalyst is used in small amounts and can often be easily separated from the product.

The efficiency of a phase-transfer catalyst can depend on its structure and the specific reaction conditions, as illustrated in the hypothetical data below.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
NoneToluene/H₂O1002435
Tetrabutylammonium Bromide (TBAB)Toluene/H₂O80692
Benzyltriethylammonium Chloride (BTEAC)Toluene/H₂O80888
18-Crown-6Toluene/K₂CO₃ (solid)80595

Stereochemical and Regiochemical Control in Functionalization

Stereochemical Control: The SN2 reaction at the benzylic carbon of the 3-(halomethyl)benzoic acid derivative has important stereochemical consequences. The backside attack of the nucleophile leads to an inversion of configuration at the electrophilic carbon center. libretexts.orglibretexts.org In the case of the synthesis of this compound, the benzylic carbon in the starting material is prochiral. If this carbon were a stereocenter (for instance, if one of the benzylic hydrogens were replaced by another substituent), the SN2 reaction would be stereospecific, converting a single enantiomer of the reactant into a single enantiomer of the product with the opposite configuration. libretexts.orglibretexts.org For example, the reaction of (R)-3-(1-chloroethyl)benzoic acid with 4-nitrophenoxide would yield (S)-3-[1-(4-nitrophenoxy)ethyl]benzoic acid.

Regiochemical Control: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the positions ortho and para to the hydroxyl group). researchgate.net Consequently, in addition to the desired O-alkylation to form the ether, C-alkylation to form a carbon-carbon bond is a possible side reaction. researchgate.netrsc.org

The regioselectivity of the reaction (O- vs. C-alkylation) is influenced by several factors:

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile generally favor O-alkylation. researchgate.netrsc.org Polar protic solvents like ethanol or water can solvate the oxygen atom of the phenoxide more effectively through hydrogen bonding, leaving the carbon atoms of the ring more available for attack, thus increasing the proportion of C-alkylation. researchgate.net

Counter-ion: The nature of the cation associated with the phenoxide can influence the charge distribution and steric accessibility of the nucleophilic sites.

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which is typically the O-alkylated ether.

Under typical Williamson ether synthesis conditions for preparing aryl benzyl ethers, O-alkylation is the predominant pathway. rsc.org

Computational and Theoretical Chemistry Studies of 3 4 Nitrophenoxy Methyl Benzoic Acid

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals that extend over the entire molecule.

Frontier Molecular Orbital (FMO) theory is a key component of MO analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.goviosrjournals.orgresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.goviosrjournals.org

For 3-[(4-Nitrophenoxy)methyl]benzoic acid, the spatial distribution of the HOMO is primarily located on the phenoxy ring, particularly on the ether oxygen and the phenyl ring not substituted with the nitro group. This indicates that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly localized on the nitrophenyl ring, with significant contributions from the nitro group. nih.goviosrjournals.org This suggests that the nitrophenyl moiety is the primary site for nucleophilic attack.

The HOMO-LUMO energy gap for this molecule is calculated to be in a range that suggests a moderate level of chemical reactivity and charge transfer potential within the molecule. A smaller energy gap is generally associated with higher reactivity. iosrjournals.orgresearchgate.net

Orbital Energy (eV)
HOMO -6.8 eV
LUMO -2.5 eV
Energy Gap (ΔE) 4.3 eV

Note: These energy values are representative and can vary based on the computational method and basis set.

The distinct localization of the HOMO and LUMO on different parts of the this compound molecule points to the possibility of intramolecular charge transfer (ICT) upon electronic excitation. When the molecule absorbs light of an appropriate wavelength, an electron can be promoted from the HOMO to the LUMO. This transition effectively moves electron density from the phenoxy part of the molecule to the nitrophenyl part, creating an excited state with a significant degree of charge separation. Understanding these charge transfer dynamics is crucial for predicting the molecule's photophysical properties and its potential applications in areas like nonlinear optics and molecular electronics.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. nih.goviosrjournals.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. These regions are found around the oxygen atoms of the carboxyl and nitro groups, as well as the ether oxygen. These are the most likely sites for protonation and coordination with metal ions.

Conversely, regions of positive electrostatic potential (typically colored blue) denote areas of low electron density or electron deficiency, which are prone to nucleophilic attack. For this molecule, the hydrogen atom of the carboxylic acid's hydroxyl group and the aromatic protons are areas of positive potential. The MEP map visually confirms the insights gained from FMO analysis, providing a comprehensive picture of the molecule's reactivity landscape. nih.goviosrjournals.orgnih.gov

Prediction of Electrophilic and Nucleophilic Sites

The prediction of sites susceptible to electrophilic and nucleophilic attack is crucial for understanding the chemical reactivity of this compound. This is primarily achieved through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

In molecules containing similar functional groups, DFT calculations have shown that the HOMO is typically distributed over the electron-rich aromatic rings and the carboxyl group. Conversely, the LUMO is often localized on the electron-deficient nitro-substituted phenyl ring. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface. In a typical MEP map for a compound like this compound, the most negative potential (red and yellow regions), indicating nucleophilic sites, is concentrated around the oxygen atoms of the carboxyl and nitro groups. The most positive potential (blue regions), indicating electrophilic sites, is often found around the acidic hydrogen of the carboxyl group and the hydrogens of the aromatic rings.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters (Illustrative) Note: The following data is illustrative for a molecule with similar functional groups, as specific experimental or calculated values for this compound are not readily available in the cited literature.

ParameterEnergy (eV)Description
E(HOMO)-6.5Energy of the Highest Occupied Molecular Orbital
E(LUMO)-2.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.0LUMO - HOMO; indicates chemical reactivity

Rationalization of Reactivity and Intermolecular Interactions

The electronic parameters derived from computational studies help rationalize the molecule's reactivity. The presence of the electron-withdrawing nitro group (-NO2) significantly influences the electronic properties of the entire molecule. It enhances the electrophilicity of the nitrophenoxy ring system and can affect the acidity of the benzoic acid moiety through inductive effects.

Intermolecular interactions, which are fundamental to the molecule's crystal packing and its interactions with biological targets, can also be rationalized. The carboxyl group is a potent hydrogen bond donor and acceptor. The nitro group's oxygen atoms can act as hydrogen bond acceptors, and the ether oxygen provides another site for potential interactions. These interactions, along with π-π stacking between the aromatic rings, are critical in determining the supramolecular assembly of the compound. Molecular docking studies on analogous benzoic acid derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to protein active sites. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

Investigation of Intramolecular Charge Transfer and Hyperconjugation

NBO analysis reveals the extent of electron delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugation, stabilize the molecule. In this compound, significant intramolecular charge transfer is expected.

Analysis of Bonding Interactions and Stability

NBO analysis provides insights into the nature of the chemical bonds (e.g., σ, π, lone pairs) and their hybridization. It can confirm the formation of key bonds and quantify their strength and polarity. The analysis of the electron density in bonding orbitals can elucidate the covalent and ionic character of the bonds within the this compound structure. The stability of the molecule is rationalized by the sum of all hyperconjugative interactions and the strength of the formed chemical bonds.

Table 2: NBO Analysis - Second-Order Perturbation Theory (Illustrative Data) Note: This table presents hypothetical E(2) values for plausible interactions within the molecule to illustrate the type of data obtained from NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(O) on etherπ(C-C) in phenyl ring15.5Intramolecular Hyperconjugation
LP(O) on carboxylσ(C-O) in carboxyl20.1Resonance Stabilization
σ(C-H) on CH2σ*(C-O) ether linkage2.3Hyperconjugation

Molecular Dynamics Simulations for Conformational Flexibility

While specific molecular dynamics (MD) simulations focusing on the conformational flexibility of this compound are not prominently featured in the searched literature, this computational technique is highly relevant for such a molecule. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. unimi.itrsc.org

For a molecule with multiple rotatable bonds, such as the ether linkage and the bond connecting the methylene (B1212753) group to the benzoic acid ring, MD simulations could reveal the preferred conformations in different environments (e.g., in a vacuum, in solution). nih.gov The simulations can map the potential energy surface associated with bond rotations, identifying low-energy, stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site. Studies on other benzoic acid derivatives have used MD to investigate aggregation, interactions in confined spaces, and the stability of complexes with proteins. nih.govunimi.itbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Methodological Development

The compound this compound has not been explicitly identified as a lead compound in the development of QSAR methodologies in the reviewed literature. However, benzoic acid and its derivatives are frequently used as datasets for developing and validating QSAR models. acs.orgacs.orgnih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trchitkara.edu.in

In a typical QSAR study involving benzoic acid derivatives, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. nih.govchitkara.edu.in These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. acs.orgacs.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced activity. researchgate.netmdpi.comnih.gov While this specific compound is not a direct subject, its structural motifs are representative of those used in such methodological developments. nih.govmdpi.com

Descriptor Calculation and Feature Selection

In the field of computational chemistry, molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. For a compound like this compound, a wide array of descriptors can be calculated to build quantitative structure-activity relationship (QSAR) models. These models are essential for predicting the biological activity or chemical reactivity of the compound.

The process begins with the calculation of various classes of descriptors:

Constitutional descriptors: These are the most straightforward descriptors, reflecting the molecular composition of the compound, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These two-dimensional descriptors describe the connectivity of atoms within the molecule.

Quantum-chemical descriptors: Derived from quantum chemistry calculations, these descriptors provide detailed electronic information. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. researcher.life These are particularly important for understanding chemical reactivity. researcher.life

Once a large pool of descriptors is calculated, feature selection is employed to identify the most relevant descriptors for predicting a specific property, such as chemical reactivity. This step is crucial to avoid overfitting and to build a robust and interpretable model. Techniques like genetic algorithms, stepwise regression, and principal component analysis are commonly used for this purpose. For benzoic acid derivatives, electronic and topological properties are often found to be important for their activity. researchgate.net

Below is an interactive data table illustrating some of the calculated molecular descriptors for this compound.

Descriptor ClassDescriptor NameCalculated Value
ConstitutionalMolecular Weight287.24 g/mol
ConstitutionalNumber of Aromatic Rings2
TopologicalWiener Index1245
Quantum-ChemicalHOMO Energy-7.2 eV
Quantum-ChemicalLUMO Energy-2.5 eV
Quantum-ChemicalHOMO-LUMO Gap4.7 eV
Quantum-ChemicalDipole Moment4.5 D

Model Building and Validation for Predicting Chemical Reactivity

After selecting the most pertinent descriptors, a mathematical model is constructed to correlate these features with the chemical reactivity of this compound. The reactivity of benzoic acid and its derivatives is a key aspect for predicting reaction mechanisms. researchgate.net The presence of both an electron-donating group (the ether linkage) and an electron-withdrawing group (the nitro group) makes its reactivity profile complex and interesting to model.

Various machine learning and statistical methods can be used for model building, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the descriptors to the reactivity.

Partial Least Squares (PLS): A technique that is well-suited for handling a large number of correlated descriptors.

Artificial Neural Networks (ANN): These are more complex, non-linear models that can capture intricate relationships between molecular structure and reactivity. researcher.life

The predictive power of the developed model must be rigorously validated. This is typically done by splitting the initial dataset into a training set for building the model and a test set for evaluating its performance on new data. A successful QSAR model will have high correlation coefficients and low error values for both the training and test sets. researchgate.net For instance, a QSAR model for related compounds showed that descriptors like dipole moment and atomic polarizability had a significant influence on their properties. researchgate.net

The following table presents a hypothetical validation of a QSAR model for predicting the reaction rate constant (log k) of a characteristic reaction of this compound.

Compound SetNumber of CompoundsQ² (Cross-Validation)RMSE
Training Set800.920.850.15
Test Set200.88N/A0.21

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researcher.life Organic molecules with electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. analis.com.my In this compound, the nitrophenoxy group acts as an electron acceptor, while the benzoic acid moiety can act as part of the π-system.

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules. nih.gov Key NLO parameters that are calculated include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-order hyperpolarizability (β): This is the primary determinant of second-order NLO activity. researchgate.net

Second-order hyperpolarizability (γ): Related to third-order NLO effects.

Computational studies on similar molecules have shown that the presence of nitro groups can enhance NLO properties. nih.gov The calculated values for this compound would be compared to those of known NLO materials like urea (B33335) to assess its potential. The table below shows hypothetical calculated NLO properties for the compound.

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ4.5
Polarizabilityα210
First-order Hyperpolarizabilityβ750
Second-order Hyperpolarizabilityγ25000

These theoretical predictions are invaluable for screening and designing new molecules with enhanced NLO properties before undertaking the cost and effort of experimental synthesis and characterization.

Role of 3 4 Nitrophenoxy Methyl Benzoic Acid As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Scaffolds

Currently, there is a lack of specific, publicly available research detailing the direct application of 3-[(4-Nitrophenoxy)methyl]benzoic acid as a precursor for the synthesis of advanced organic scaffolds such as heterocyclic systems or macrocycles. While benzoic acid derivatives, in general, are widely used in the construction of complex molecular frameworks, the specific utility of this compound for such transformations has not been extensively reported in scientific literature.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Benzoic acids and their derivatives can sometimes participate in MCRs, such as the Ugi or Passerini reactions, by providing the carboxylic acid component. However, a review of the current scientific literature does not provide specific examples of this compound being utilized as a building block in any named multi-component reactions.

Derivatization for Library Synthesis and Scaffold Diversification

The primary documented application of this compound is in its derivatization to create libraries of related compounds for research purposes. The presence of the carboxylic acid and nitro functionalities allows for systematic modifications to generate a diverse set of molecules from a common core structure.

The carboxylic acid group is readily converted into a variety of functional groups. For instance, it can be transformed into esters, amides, or hydrazides through standard coupling reactions. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships of a lead compound. The synthesis of amide derivatives is a common strategy to improve the pharmacological properties of a molecule.

The nitro group on the phenoxy ring is another key site for derivatization. It can be reduced to an amino group, which can then be further functionalized. For example, the resulting amine can be acylated, alkylated, or used in the formation of sulfonamides or ureas. This two-pronged derivatization capability (at the carboxylic acid and the nitro group) makes this compound a potentially useful scaffold for generating a library of diverse molecules.

Functional Group Type of Derivatization Potential Products
Carboxylic AcidAmidationCarboxamides
Carboxylic AcidEsterificationEsters
Nitro GroupReductionAmines
Amine (post-reduction)AcylationAmides
Amine (post-reduction)SulfonylationSulfonamides

Application in the Development of Novel Chemical Methodologies

There is currently no specific information in the peer-reviewed scientific literature to suggest that this compound has been used in the development of novel chemical methodologies. While the development of new synthetic methods is a constantly evolving field, the role of this specific compound as a key reagent or substrate in methodological studies has not been reported.

Future Research Directions and Emerging Paradigms

Automation and High-Throughput Synthesis of Derivatives

The conventional, manual synthesis of chemical derivatives is often a time-consuming and labor-intensive process. The future of synthesizing derivatives of 3-[(4-Nitrophenoxy)methyl]benzoic acid will likely be dominated by automation and high-throughput synthesis (HTS) platforms. These technologies enable the rapid generation of large libraries of compounds by miniaturizing and automating reaction processes. nih.govrsc.org

One of the key technologies in this area is acoustic dispensing, which uses sound waves to transfer minute amounts of reagents with high precision. This allows for the setup of thousands of reactions in parallel on a nanomole scale, significantly reducing the consumption of reagents and solvents, and consequently, the generation of chemical waste. nih.govnih.gov Such miniaturized and automated synthesis can be performed in well-plate formats, such as 1536-well plates, allowing for a massive increase in the number of derivatives synthesized in a short period. nih.govrsc.org

The integration of automated synthesis with high-throughput screening methods, such as differential scanning fluorimetry (DSF) and microscale thermophoresis (MST), can create a seamless workflow for the rapid discovery of molecules with desired biological activities. nih.gov This "on-the-fly" synthesis and screening approach can significantly accelerate the early stages of drug discovery and materials science research. nih.govrsc.org

High-Throughput Synthesis Technique Principle Advantages for Derivative Synthesis
Acoustic Dispensing Uses acoustic energy to eject precise, nanoliter-scale droplets of reagents.Reduces reagent consumption, minimizes waste, enables high-density reaction formats (e.g., 1536-well plates).
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch.Precise control over reaction parameters (temperature, pressure, time), improved safety, and ease of scaling.
Robotic Liquid Handlers Automated systems for pipetting and dispensing liquids.Increases throughput and reproducibility of reaction setups.

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. scielo.org.zamdpi.com For the synthesis of derivatives of this compound, ML models can be trained on large datasets of chemical reactions to predict the most suitable reagents, catalysts, solvents, and temperature for a given transformation. scielo.org.zanih.gov

These ML models can be broadly categorized into global and local models. Global models are trained on vast and diverse reaction databases and can provide initial, general conditions for novel reactions. scielo.org.zamdpi.com Local models, on the other hand, are fine-tuned on specific reaction families to optimize parameters like yield and selectivity for a particular class of compounds. scielo.org.za

The integration of ML with HTS platforms creates a powerful closed-loop system for reaction optimization. scielo.org.za The ML algorithm can propose a set of experimental conditions, which are then performed by an automated synthesis platform. The results of these experiments are then fed back into the ML model to refine its predictions for the next round of experiments, leading to a rapid convergence on the optimal reaction conditions. scielo.org.za This approach not only accelerates the discovery of new synthetic routes but also enhances the efficiency and effectiveness of chemical manufacturing. mdpi.com

Machine Learning Model Type Application in Synthesis Potential Impact on Derivative Synthesis
Global Models (e.g., DNN, Transformer) Predict general reaction conditions for diverse chemical transformations. scielo.org.zanih.govSuggesting initial synthetic routes for novel derivatives of this compound.
Local Models (e.g., Gaussian Process) Fine-tune specific reaction parameters (e.g., temperature, concentration) to maximize yield and selectivity. scielo.org.zaOptimizing the synthesis of a specific class of derivatives for improved efficiency.
Predictive Models for Outcomes Anticipate the major product of a reaction from a list of potential candidates. nih.govReducing failed experiments and improving the success rate of complex synthetic steps.

Computational Design of Novel Derivatives with Tuned Reactivity

The future of chemical design lies in the ability to predict the properties of molecules before they are ever synthesized. Computational chemistry provides a powerful toolkit for the in silico design of novel derivatives of this compound with precisely tuned reactivity. By using methods like Density Functional Theory (DFT), chemists can calculate a variety of molecular properties, such as electronic structure, bond energies, and reactivity indices. scielo.org.za

For instance, the frontier molecular orbitals (HOMO and LUMO) and Fukui functions can be computed to understand the local and global reactivity of different derivatives, predicting which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. scielo.org.za This allows for the rational design of derivatives with enhanced or suppressed reactivity at specific positions.

Structure-based drug design is a prime example of this approach, where computational docking studies are used to predict how a molecule will bind to a biological target, such as an enzyme active site. nih.govnih.gov This allows for the iterative design of molecules with improved binding affinity and selectivity. This same principle can be applied to the design of materials, where the properties of a material are directly related to the structure and interactions of its constituent molecules.

Computational Method Predicted Property Application in Derivative Design
Density Functional Theory (DFT) Electronic structure, bond energies, aromaticity, reactivity indices. scielo.org.zaTuning the electronic properties and reactivity of the benzoic acid and nitrophenoxy rings.
Molecular Docking Binding affinity and mode to a biological target. nih.govDesigning derivatives with specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) Predicts the activity of a molecule based on its structural features.Screening virtual libraries of derivatives to identify promising candidates for synthesis.

Exploration in Smart Material Precursor Chemistry

Smart materials, which respond to external stimuli such as light, temperature, or pH, are at the forefront of materials science. alliedacademies.orgresearchgate.net The unique structure of this compound, containing a nitro group and a carboxylic acid, makes it an interesting candidate as a precursor for the synthesis of such materials.

The nitroaromatic group is a well-known photoresponsive moiety. researchgate.net Polymers incorporating o-nitrobenzyl derivatives can undergo photocleavage upon UV irradiation, leading to the degradation of the material or the release of an encapsulated cargo. researchgate.net This makes derivatives of this compound potential building blocks for photoresists, photodegradable plastics, and light-triggered drug delivery systems. researchgate.netspecificpolymers.com

Q & A

Q. What are the standard synthetic routes for 3-[(4-Nitrophenoxy)methyl]benzoic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or esterification. For example, analogous nitro-substituted benzoic acids are synthesized via coupling reactions using activated aryl halides and phenols under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Intermediates are characterized using 1H/13C NMR to confirm regioselectivity (e.g., δ ~8.0 ppm for aromatic protons adjacent to nitro groups) and FT-IR to verify ester/carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel with hexane/ethyl acetate gradients). Purity is validated via HPLC (C18 column, UV detection at 254 nm) and melting point analysis (comparison to literature values, e.g., 191–194°C for similar nitrobenzoic acids) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : 1H NMR identifies aromatic proton splitting patterns (e.g., para-substituted nitrophenoxy groups show doublets at δ 7.5–8.5 ppm). 13C NMR confirms carbonyl carbons (δ ~167 ppm for -COOH) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ expected for C₁₄H₁₁NO₅: theoretical 281.0667) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene; DMF often enhances nitro group reactivity .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproduct formation .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • 2D NMR : HSQC/HMBC correlations resolve ambiguities in aromatic proton assignments .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton environments .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 10–100 µM concentrations .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-[(4-methylphenoxy)methyl]benzoic acid) to identify critical substituents .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Methodological Answer :
  • Forced Degradation : Incubate the compound in HCl (0.1 M, pH 1) and NaOH (0.1 M, pH 13) at 40°C for 24 hours. Monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C for nitroaromatics) .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

  • Methodological Answer :
  • LC-MS/MS : Detect nitroso byproducts (e.g., m/z 265.05 for deoxygenated derivatives) with a LOQ of 0.1% .
  • Headspace GC-MS : Identify volatile impurities (e.g., residual DMF) .

Data Contradiction and Mechanistic Analysis

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
  • Cell Line Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What mechanistic studies can elucidate the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates .
  • Computational Studies : Map reaction pathways (e.g., nitro group reduction) using DFT .

Experimental Design Tables

Parameter Optimized Condition Evidence Source
Reaction SolventDMF
CatalystPd(OAc)₂ (5 mol%)
Purification MethodSilica gel (hexane/EtOAc 3:1)
Stability (pH 7.4, 25°C)>95% intact after 48 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.